molecular formula C4H7F3N2O B1383036 N'-(2,2,2-trifluoroethyl)acetohydrazide CAS No. 1849282-54-7

N'-(2,2,2-trifluoroethyl)acetohydrazide

Cat. No. B1383036
M. Wt: 156.11 g/mol
InChI Key: WNXRQSUHMGEPIU-UHFFFAOYSA-N
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Description

“N’-(2,2,2-trifluoroethyl)acetohydrazide” is a chemical compound . It is a derivative of acetohydrazide, with a trifluoroethyl group attached to the nitrogen atom . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .


Synthesis Analysis

The synthesis of N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds has been a topic of interest in recent years . For example, N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .


Molecular Structure Analysis

The molecular structure of N’-(2,2,2-trifluoroethyl)acetohydrazide can be determined using various techniques . The compound has a molecular formula of C4H7F3N2O . The InChI string for the compound is InChI=1S/C4H6F3NO/c1-3(9)8-2-4(5,6)7/h2H2,1H3,(H,8,9) .


Chemical Reactions Analysis

N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds have been involved in various organic synthesis reactions . For instance, N-2,2,2-trifluoroethylisatin ketimines have been used in different types of reactions, focusing on the types of reactions and the stereoselectivity of products .


Physical And Chemical Properties Analysis

N’-(2,2,2-trifluoroethyl)acetohydrazide has a molecular weight of 141.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 141.04014830 g/mol . The topological polar surface area of the compound is 29.1 Ų .

Scientific Research Applications

Organic Synthesis

  • Application Summary : Utilized as a building block in the synthesis of fluorine-containing organic compounds, which are significant in new drug development .
  • Methods : Employed in organocatalytic asymmetric cycloaddition reactions, where its introduction into molecules can significantly alter their properties .
  • Results : The use of N’-(2,2,2-trifluoroethyl)acetohydrazide derivatives has opened new avenues in the synthesis of bioactive molecules with enhanced metabolic stability and altered biological activities .

Medicinal Chemistry

  • Application Summary : Plays a role in the development of drugs with improved pharmacokinetic properties due to the trifluoromethyl group’s impact on fat solubility and metabolic stability .
  • Results : Introduction of the trifluoromethyl group has led to the creation of compounds with activities such as protease inhibition and anti-tumor effects .

Catalysis

  • Application Summary : Acts as a catalyst in selective fluorination reactions, enhancing the stereoselectivity of products .
  • Methods : Used in conjunction with chiral primary amines to catalyze regioselective asymmetric cycloaddition reactions .
  • Results : Enabled the synthesis of complex molecules with high stereoselectivity, crucial for the efficacy and safety of pharmaceuticals .

Asymmetric Synthesis

  • Application Summary : This compound is used in asymmetric synthesis to create chiral molecules with high enantiomeric excess .
  • Methods : It’s involved in asymmetric [3+2] annulation reactions with isatin ketimines and nitroindoles or nitrobenzofurans .
  • Results : The reactions typically yield products with significant stereoselectivity, which is crucial for the activity of pharmaceuticals .

Fluorine Chemistry

  • Application Summary : The trifluoroethyl group is pivotal in the study of fluorine chemistry due to its influence on the physical and chemical properties of molecules .
  • Methods : The compound is used to introduce fluorine atoms into target molecules, altering their reactivity and stability .
  • Results : The introduction of the trifluoroethyl group has led to the development of new compounds with potential applications in various fields, including medicinal chemistry and material science .

Cascade Reactions

  • Application Summary : Utilized in cascade reactions, where multiple bonds are formed in a sequential fashion without the need for isolating intermediates .
  • Methods : It acts as a precursor in multi-step organic synthesis processes, leading to complex molecular architectures .
  • Results : These cascade reactions have streamlined the synthesis of complex organic molecules, making the processes more efficient and cost-effective .

Lead Compound Development

  • Application Summary : Serves as a lead compound in the discovery of new drugs due to its modifiable structure and biological activity .
  • Methods : The compound’s structure is altered through various chemical reactions to enhance its drug-like properties .
  • Results : Modifications of N’-(2,2,2-trifluoroethyl)acetohydrazide have led to the identification of new lead compounds with improved efficacy and safety profiles .

Protease Inhibition

  • Application Summary : Investigated for its role in inhibiting proteases, which are enzymes that break down proteins and peptides .
  • Methods : The compound is used to design inhibitors that specifically target protease active sites .
  • Results : Studies have shown that derivatives of this compound can effectively inhibit protease activity, which is beneficial for treating various diseases .

Anticancer Research

  • Application Summary : Explored for its potential use in anticancer drugs due to its ability to interact with cancer cell pathways .
  • Methods : It’s incorporated into compounds that are designed to interfere with the growth and proliferation of cancer cells .
  • Results : Preliminary research indicates that modifications of this compound can lead to the development of new anticancer agents .

Magnetic Resonance Imaging (MRI)

  • Application Summary : Used in the development of contrast agents for 19F MRI , providing clearer and more detailed images .
  • Methods : Complexes with cyclam-based ligands containing N’-(2,2,2-trifluoroethyl)acetohydrazide have been studied for their potential as MRI contrast agents .
  • Results : These complexes show promise in enhancing the quality of MRI images, which could improve diagnostic accuracy .

Phase-Transfer Catalysis

  • Application Summary : Involved in the enantioselective synthesis of cyclic N-aryl hydroxamic acids, which are valuable in medicinal chemistry .
  • Methods : Used in phase-transfer catalyzed alkylation reactions to produce nitrophenylalanines .
  • Results : The process leads to the formation of compounds with potential pharmaceutical applications .

Fluorinated Compound Synthesis

  • Application Summary : The trifluoroethyl group is crucial for synthesizing fluorinated compounds, which have a wide range of applications in drug development .
  • Methods : N’-(2,2,2-trifluoroethyl)acetohydrazide is used to selectively introduce fluorine atoms into organic molecules .
  • Results : This has led to the creation of new molecules with enhanced properties for use in various fields, including pharmaceuticals .

Chiral Medicine

  • Methods : Used in asymmetric synthesis to create enantiomerically pure compounds .
  • Results : The resulting chiral compounds are essential for creating effective and safe pharmaceuticals .

Functional Materials

  • Application Summary : Contributes to the development of materials with specific functionalities, such as increased resistance to environmental factors .
  • Methods : Incorporated into polymers to enhance their properties .
  • Results : This leads to the production of advanced materials with improved performance in their respective applications .

Environmental Remediation

  • Application Summary : Investigated for its potential in breaking down environmental pollutants .
  • Methods : Applied in processes aimed at neutralizing or decomposing harmful substances .
  • Results : Shows potential in contributing to cleaner and safer environmental practices .

Future Directions

The future directions of research on N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds could involve further exploration of their synthesis, properties, and applications . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, the development of new methods for the synthesis of such compounds could be a promising area of future research .

properties

IUPAC Name

N'-(2,2,2-trifluoroethyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c1-3(10)9-8-2-4(5,6)7/h8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXRQSUHMGEPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2,2-trifluoroethyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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